methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Physicochemical profiling Lipophilicity Membrane permeability

Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS 1086386-53-9) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine class, characterized by a fused pyridine–thiophene–pyrimidine tricyclic core bearing a methyl ester at the 2-position. The compound has a molecular formula of C₁₂H₈N₂O₃S, a molecular weight of 260.27 g/mol, and is supplied at purities of 96–97% from multiple vendors.

Molecular Formula C12H8N2O3S
Molecular Weight 260.27 g/mol
CAS No. 1086386-53-9
Cat. No. B1532278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
CAS1086386-53-9
Molecular FormulaC12H8N2O3S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O
InChIInChI=1S/C12H8N2O3S/c1-17-12(16)8-6-7-10(18-8)13-9-4-2-3-5-14(9)11(7)15/h2-6H,1H3
InChIKeyLQLPOPKOTYTEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS 1086386-53-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS 1086386-53-9) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine class, characterized by a fused pyridine–thiophene–pyrimidine tricyclic core bearing a methyl ester at the 2-position. The compound has a molecular formula of C₁₂H₈N₂O₃S, a molecular weight of 260.27 g/mol, and is supplied at purities of 96–97% from multiple vendors . Its calculated physicochemical descriptors include a consensus LogP of 1.70 and a topological polar surface area (TPSA) of 88.91 Ų, which place it in a favorable property space for membrane permeability relative to its carboxylic acid congener .

Why Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate Cannot Be Treated as Freely Interchangeable with In-Class Analogs


Within the 4-oxo-pyridothienopyrimidine family, even single-atom or single-group modifications at the 2-position or on the tricyclic core produce quantitatively distinct physicochemical and biological profiles that preclude simplistic substitution. The methyl ester at C-2 is not a passive spectator; it modulates lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility relative to the free carboxylic acid (CAS 380348-51-6), the 7-methyl analog (CAS 1086386-51-7), and the 9-carboxamide derivatives such as PTP [1]. Moreover, published structure–activity relationship (SAR) data demonstrate that potency against EGFR kinase, cytotoxic IC₅₀ values, and antimicrobial MIC ranges are exquisitely sensitive to the nature and position of substituents on the pyridothienopyrimidine scaffold, meaning that a user who orders a “close analog” without a rigorous matched-pair analysis risks obtaining a compound with a completely different target engagement profile [2].

Quantitative Differentiation Evidence: Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Methyl Ester vs. Carboxylic Acid Analog

The target methyl ester exhibits a calculated LogP of 1.70, which is 0.09 log units higher than the corresponding carboxylic acid analog (CAS 380348-51-6, LogP = 1.61). This difference, while modest in absolute magnitude, translates to an approximately 1.2-fold increase in octanol–water partition coefficient and is consistent with the loss of a hydrogen-bond donor and the masking of the polar carboxylate functionality .

Physicochemical profiling Lipophilicity Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Methyl Ester vs. Carboxylic Acid Analog

The target methyl ester has a TPSA of 88.91 Ų and zero hydrogen-bond donors (HBD = 0), compared to TPSA = 71.67 Ų and one hydrogen-bond donor (HBD = 1) for the free carboxylic acid analog. The increase in TPSA for the ester (+17.24 Ų) arises from the additional oxygen atom in the ester moiety, while the elimination of the acidic proton removes the sole HBD, converting the molecule from a hydrogen-bond donor/acceptor hybrid to a pure acceptor .

Drug-likeness Polar surface area Oral bioavailability prediction

Synthetic Versatility as a Carboxylic Acid Prodrug/Latent Intermediate vs. Pre-Hydrolyzed Acid

The 2-methyl ester serves as a masked carboxylic acid that can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the free acid (CAS 380348-51-6) or directly aminolyzed to generate diverse 2-carboxamide analogs without requiring protecting-group strategies. By contrast, purchasing the pre-formed carboxylic acid limits downstream diversification to amide coupling or esterification reactions that often require activation (e.g., HATU, DCC), adding a synthetic step and potential yield loss [1].

Medicinal chemistry Prodrug design Synthetic intermediate

Class-Level Anticancer Evidence: Pyridothienopyrimidine Scaffold Engages p53 Pathway and EGFR Kinase

Although direct anticancer data for the exact methyl ester are not yet published in peer-reviewed literature, two independent studies on structurally proximate pyridothienopyrimidine congeners establish the scaffold's anticancer credentials. The 9-carboxamide derivative PTP (N-[2-(dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide) induced p53 accumulation, G1 cell-cycle arrest, and senescence in HCT116 colorectal cancer cells at low micromolar concentrations, acting via Erk1/2-mediated p53 phosphorylation and p300-dependent acetylation at Lys382 without causing DNA damage [1]. In a separate study, pyridothienopyrimidine derivatives bearing varied substituents showed EGFR kinase IC₅₀ values of 7.27–17.29 nM, superior to erlotinib (IC₅₀ = 27.01 nM), along with cytotoxicity IC₅₀ values of 1.17–2.79 µM against HepG-2 and MCF-7 cancer cell lines [2].

Anticancer p53 activation EGFR kinase inhibition

Class-Level Antimicrobial Activity and Intellectual Property Landscape

Pyridothienopyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity: in the 2022 Molecules study, lead compounds exhibited MIC values of 4–16 µg/mL against a panel of five bacterial and five fungal strains [1]. Additionally, the foundational US patent US4230707A (expired) explicitly claims oxo-pyrido[1,2-a]thienopyrimidine compounds, including 2-carboxylate esters, as orally active antiallergy agents superior to disodium cromoglycate and doxantrazole in the rat passive cutaneous anaphylaxis (PCA) model [2], confirming that the methyl ester class has precedent for oral bioavailability and in vivo efficacy.

Antimicrobial Broad-spectrum Patent protection

High-Impact Application Scenarios for Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate Procurement


Medicinal Chemistry: Focused Library Synthesis Targeting EGFR Kinase or p53 Pathway Modulation

The 2-methyl ester serves as an ideal starting point for parallel amide library synthesis via direct aminolysis, enabling rapid exploration of 2-position SAR. Given that pyridothienopyrimidine congeners have demonstrated EGFR IC₅₀ values as low as 7.27 nM (1.6–3.7× more potent than erlotinib) and p53 activation without genotoxicity, procuring this building block allows teams to build on a validated anticancer scaffold while retaining the synthetic flexibility of the ester for late-stage diversification [1][2].

Chemical Biology: Probe Development with Optimized Cellular Permeability

With a LogP of 1.70, zero hydrogen-bond donors, and TPSA of 88.91 Ų, the methyl ester is predicted to exhibit superior passive membrane permeability compared to the ionizable free acid (LogP 1.61, HBD = 1). This property profile makes it the preferred form for intracellular target engagement studies, where the acid congener would be substantially deprotonated and membrane-impermeant at cytosolic pH [1][2].

Antimicrobial Drug Discovery: Baseline-Scaffold Derivatization for Novel Antibiotics

Derivatives of the pyridothienopyrimidine class have shown broad-spectrum antimicrobial activity with MIC values of 4–16 µg/mL. The methyl ester provides a versatile entry point for generating new analogs to screen against resistant bacterial and fungal strains, with the literature MIC values serving as a quantitative benchmark for hit triaging [1].

Antiallergy Agent Development: Building on Validated In Vivo Oral Efficacy

The expired US4230707A patent establishes that 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, including 2-carboxylate esters, exhibit oral antiallergy activity superior to disodium cromoglycate and doxantrazole in the rat PCA model. The methyl ester can be used directly in in vivo pharmacokinetic and efficacy studies or serve as a precursor for optimizing next-generation antiallergy candidates without intellectual property encumbrance [2].

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